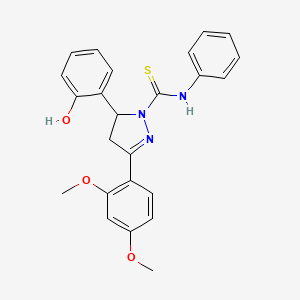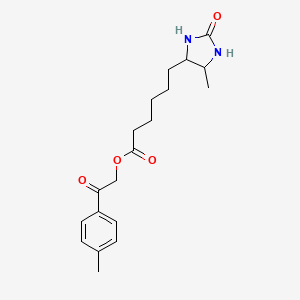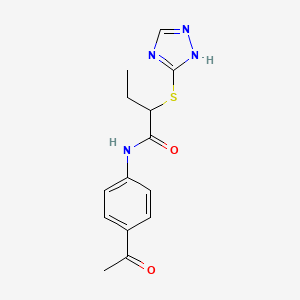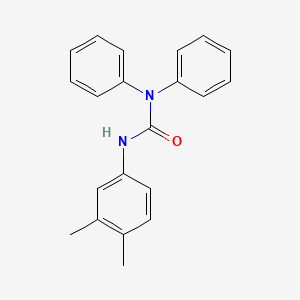![molecular formula C26H33N3O5S B12486432 [3-(Azepan-1-ylsulfonyl)-4-methylphenyl][4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone](/img/structure/B12486432.png)
[3-(Azepan-1-ylsulfonyl)-4-methylphenyl][4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Azepan-1-ylsulfonyl)-4-methylphenyl][4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an azepane ring, a sulfonyl group, a methylphenyl group, and a benzodioxolylmethyl-piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Azepan-1-ylsulfonyl)-4-methylphenyl][4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone typically involves multiple steps. The process begins with the preparation of the azepane ring, followed by the introduction of the sulfonyl group. The methylphenyl group is then attached to the azepane ring. The final step involves the coupling of the benzodioxolylmethyl-piperazine moiety to the methylphenyl group.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
[3-(Azepan-1-ylsulfonyl)-4-methylphenyl][4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [3-(Azepan-1-ylsulfonyl)-4-methylphenyl][4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. It may serve as a ligand for receptor studies or as a probe for investigating cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable for various applications, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of [3-(Azepan-1-ylsulfonyl)-4-methylphenyl][4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [3-(Azepan-1-ylsulfonyl)-4-methylphenyl][4-(2-fluorophenyl)piperazin-1-yl]methanone
- [3-(Azepan-1-ylsulfonyl)-4-methylphenyl][4-(2-chlorophenyl)piperazin-1-yl]methanone
Uniqueness
[3-(Azepan-1-ylsulfonyl)-4-methylphenyl][4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone is unique due to its combination of functional groups and structural features. The presence of the benzodioxolylmethyl-piperazine moiety distinguishes it from other similar compounds, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C26H33N3O5S |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H33N3O5S/c1-20-6-8-22(17-25(20)35(31,32)29-10-4-2-3-5-11-29)26(30)28-14-12-27(13-15-28)18-21-7-9-23-24(16-21)34-19-33-23/h6-9,16-17H,2-5,10-15,18-19H2,1H3 |
InChI Key |
QGZRFEJCBOTXMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)S(=O)(=O)N5CCCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-hydroxy-4-methyl-2-{[(pyridin-4-ylmethyl)amino]methyl}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B12486355.png)

![4-(4-fluorophenyl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12486374.png)
![3-hydroxy-7,7-dimethyl-4-(thiophen-3-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12486393.png)

![4-Amino-2-(2-bromophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B12486408.png)
![Propyl 5-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12486410.png)
![4,5-dimethyl-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-2-nitroaniline](/img/structure/B12486418.png)
![Methyl 5-({4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12486440.png)

![3-hydroxy-7,7-dimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12486444.png)
![N-(3-nitrophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B12486449.png)

